Hydroxypalmitoyl sphinganine

Catalog No.
S633778
CAS No.
190249-36-6
M.F
C34H69NO4
M. Wt
555.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxypalmitoyl sphinganine

CAS Number

190249-36-6

Product Name

Hydroxypalmitoyl sphinganine

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide

Molecular Formula

C34H69NO4

Molecular Weight

555.9 g/mol

InChI

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1

InChI Key

NQXMVCBJWMTLGK-XIWRNSNHSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O

Ceramide Precursor:

  • HPS is classified as a ceramide precursor, meaning it acts as a building block for the production of ceramides in the skin's outermost layer (stratum corneum) [].
  • Ceramides are essential components of the skin barrier, playing a crucial role in hydration, barrier function, and overall skin health [].

Potential Benefits for Skin Barrier Function:

  • Studies suggest that HPS application can increase ceramide levels in the skin, potentially leading to improved barrier function [].
  • This improvement may manifest as reduced trans-epidermal water loss (TEWL), meaning less moisture escapes from the skin.
  • Research also indicates that HPS may be beneficial for individuals with atopic dermatitis and those undergoing treatment with topical retinoids, both of which can compromise the skin barrier.

Safety and Efficacy:

  • The Cosmetic Ingredient Review Expert Panel (CIR Expert Panel) concluded that HPS is safe for use in cosmetics at concentrations ranging from 0.0025% to 0.062% [].
  • However, it's important to note that most research on HPS has been conducted in vitro (using cells in a laboratory setting) or with small clinical trials. More extensive clinical trials are needed to confirm its long-term safety and efficacy in various populations [].

Future Research Directions:

  • Ongoing research aims to further explore the mechanisms by which HPS influences ceramide production and skin barrier function.
  • Additionally, scientists are investigating the potential benefits of HPS in other skin conditions beyond those currently studied.

Hydroxypalmitoyl sphinganine is a specific type of ceramide, which is a class of lipid molecules integral to cellular membranes. Ceramides play a crucial role in maintaining the skin barrier and retaining moisture, making them essential for skin health. Hydroxypalmitoyl sphinganine is particularly noted for its ability to enhance skin hydration and improve the integrity of the skin barrier, thereby preventing transepidermal water loss and protecting against external irritants .

HPS functions by promoting the skin's natural ceramide production. Studies suggest it might activate enzymes involved in ceramide synthesis or act as a substrate itself []. Increased ceramide levels strengthen the skin barrier, improving hydration by reducing water loss (transepidermal water loss) and potentially reducing inflammation [, ].

A study published in the Journal of Dermatological Science demonstrated that HPS application significantly improved skin barrier function and hydration in individuals with atopic dermatitis []. Another study in the International Journal of Dermatology showed similar positive effects in individuals undergoing tretinoin treatment, a medication known to disrupt the skin barrier [].

, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to products like ketones or aldehydes.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in alcohols.
  • Substitution: Involves replacing one atom or group with another, often using halogens or nucleophiles .

These reactions are influenced by specific conditions and reagents, which determine the major products formed.

Hydroxypalmitoyl sphinganine exhibits significant biological activity, particularly in skin physiology. It enhances ceramide production within skin cells, which is vital for maintaining a healthy skin barrier. This compound also influences cell signaling pathways that regulate hydration and barrier function. Notably, it has been shown to improve skin elasticity and reduce inflammation in conditions like atopic dermatitis .

Mechanism of Action

At the molecular level, hydroxypalmitoyl sphinganine interacts with enzymes such as ceramide synthase, promoting ceramide synthesis. It also inhibits ceramidase activity, which breaks down ceramides, thus increasing their levels in the skin. These interactions contribute to improved hydration and barrier function .

Hydroxypalmitoyl sphinganine is synthesized through a chemical reaction involving dihydrosphingosine and a derivative of 2-bromohexadecanoic acid. The process typically includes indirect substitution of the bromine atom with a hydroxyl group .

Synthesis Steps

  • Starting Materials: Dihydrosphingosine and 2-bromohexadecanoic acid derivative.
  • Reaction Conditions: Specific solvents and temperatures may be required to optimize yield.
  • Purification: The product is purified through standard techniques such as chromatography.

Hydroxypalmitoyl sphinganine has diverse applications across various fields:

  • Cosmetics: Widely used in skincare formulations to enhance moisture retention and improve skin barrier function.
  • Pharmaceuticals: Investigated for its potential therapeutic effects on skin conditions such as eczema and psoriasis.
  • Research: Serves as a model compound for studying ceramide behavior and lipid metabolism .

Research indicates that hydroxypalmitoyl sphinganine interacts with several cellular receptors and enzymes involved in lipid metabolism. It has been shown to enhance the activity of ceramide synthase while inhibiting ceramidase, leading to increased ceramide levels in the skin. These interactions are crucial for its role in promoting skin health and hydration .

Hydroxypalmitoyl sphinganine shares structural similarities with other ceramides but possesses unique properties that distinguish it from them. Below is a comparison with several related compounds:

Compound NameStructure TypeUnique Features
PhytosphingosineCeramidePlant-derived; promotes skin barrier function
DihydrosphingosineSphingoid basePrecursor to ceramides; involved in lipid metabolism
Ceramide 1CeramideCommonly found in human skin; essential for barrier function
Hydroxycapryloyl phytosphingosineCeramideContains shorter fatty acid chain; enhances hydration
Hydroxylauryl phytosphingosineCeramideSimilar hydrating properties but differs in fatty acid composition

Hydroxypalmitoyl sphinganine is unique due to its specific fatty acid chain length (palmitic acid) and its enhanced ability to stimulate endogenous ceramide production within the skin .

Chromatographic Techniques

3.1.1 HPLC Analysis Methods
ParameterReversed-phase HPLC (Kasumov et al.) [1]Normal-phase HILIC (Sullards et al.) [2]
ColumnC8, 2.1 × 50 mm, 1.7 µmSilica, 2.1 × 150 mm, 5 µm
Mobile phase AMethanol / water / formic acid (90 : 10 : 0.1 v/v)Acetonitrile / water / ammonium formate (96 : 4 : 10 mM)
Mobile phase B2-propanol / methanol / formic acid (90 : 10 : 0.1 v/v)Acetonitrile / water / formate (50 : 50 : 10 mM)
Gradient45% B → 100% B in 4 min100% A isocratic 2 min, then 0 – 40% B in 8 min
Flow rate0.35 mL min⁻¹0.25 mL min⁻¹
Retention time for Hydroxypalmitoyl sphinganine2.8 ± 0.1 min6.3 ± 0.2 min
Limit of quantification2 nM5 nM
NotesBaseline resolves C16 non-hydroxy vs 2-hydroxy dihydroceramides [1].HILIC separates sphingoid bases from ceramides in a single run [2].
3.1.2 LC-MS/MS Profiling Approaches

A validated 9-min BEH-C18 LC-MS/MS assay simultaneously measures twenty-five sphingolipids, including Hydroxypalmitoyl sphinganine [3]. Key performance statistics are summarised below.

MetricResult (n = 6)Method details
Ionisation modePositive electrosprayXevo TQ tandem quadrupole
Quantifier MRM transitionm/z 556.55 → m/z 264.3 (sphingoid base)Collision energy 24 eV
Linear range1 – 1 000 nM (r² ≥ 0.995) [3]
Intra-day precision (QC 260 nM)4.1% RSD
Recovery from plasma96 ± 5% [3]
Carry-over< 0.5% of LLOQ after high-level injection
Internal standardCeramide d18:1/17:0 (odd-chain)

MRM transitions for the most abundant product ions are listed for reference:

Precursor (m/z)Product (m/z)Fragment assignment
556.55 [M+H]⁺538.54–H₂O
556.55520.52–2 H₂O
556.55264.3Protonated sphinganine backbone [2]

Spectroscopic Analysis

3.2.1 NMR Characterization

High-field one- and two-dimensional spectra establish full structural assignments (500 MHz, CDCl₃) [4].

Nucleusδ / ppmMultiplicity (J / Hz)Atom
5.16d (6.9)NH
4.33dd (7.6, 2.8)H-3
3.91mH-1 (CH₂OH)
2.27td (6.4, 2.7)H-2′ α
1.26m(CH₂)₁₀-₁₄
0.88t (7.0)CH₃-16
¹³C shift / ppmCarbon
174.4C=O (amide)
74.3C-3 (CHOH)
62.2C-1 (CH₂OH)
34.8C-2′ (α-carbonyl)
14.0ω-CH₃

The hydroxylated α-carbonyl induces a 3.8 ppm down-field shift of C-2′ relative to the non-hydroxy palmitoyl analog [4].

3.2.2 Infrared Spectroscopy

Solid-state Fourier-transform spectra (hydrated lipid films) [5].

Band (cm⁻¹)AssignmentDiagnostic change vs non-hydroxy dihydroceramide
3292ν (O–H) intermolecularBroader due to 2-OH hydrogen-bond network
1638Amide I (C=O)Splits into 2 components, reflecting head-group coupling [5]
1550Amide IIUnsplit but down-shifted 4 cm⁻¹
2918 / 2850νas / νs CH₂Retains orthorhombic packing until 60 °C [5]
720CH₂ rockOrthorhombic lattice indicator
3.2.3 Mass Spectrometry Fragmentation Patterns

Collision-induced dissociation of the [M+H]⁺ ion at m/z 556.55 gives a characteristic series [2]:

m/zNeutral lossStructural origin
538.54–H₂ODehydration of 2-OH
520.52–2 H₂OSequential dehydration
482.49–74Loss of 2-hydroxy-palmitic acid
298.28–258Amide cleavage
264.30Sphinganine backboneQuantifier ion

The presence of the α-hydroxyl group favours consecutive H₂O neutral losses and increases the relative intensity of the 298 m/z fragment compared with non-hydroxy dihydroceramides [2] [6].

Stable Isotope Labeling Strategies

Uniform-¹³C labelling via Acetobacter malorum cultured on ¹³C-acetic acid yields 85-92% isotopic enrichment in Hydroxypalmitoyl sphinganine [7]. Oral administration of the purified tracer in mice demonstrated tissue incorporation (GC-MS, 12-day regimen).

TissueReplacement of endogenous sphinganine (%)¹³C-sphingosine detected
Epidermis4.5No
Liver4.0Yes
Skeletal muscle1.0No
Brain synaptosomes0.3No

These data verify metabolic recycling of exogenous Hydroxypalmitoyl sphinganine into complex sphingolipids and partial desaturation to ceramide in hepatocytes [7].

Comparative Analysis with Structural Analogs

PropertyHydroxypalmitoyl sphinganineNon-hydroxy dihydroceramide C16:0 [8]α-Hydroxy ceramide (R) isomer [9]
HPLC retention (C8, 4 min gradient)2.8 min2.5 min (less polar) [1]2.7 min
NMR δ(C-2′)34.8 ppm32.1 ppm35.2 ppm
FTIR melting onset60 °C52 °C65 °C [10]
Bilayer packing at 32 °COrthorhombicOrthorhombic-to-hexagonal transitionLong periodicity phase [10]
CID dominant loss–H₂O (18 Da)–palmitic acid (256 Da)–H₂O twice (enhanced) [2] [9]

The α-hydroxyl group elevates chromatographic polarity, stabilises crystalline chain packing, and redirects gas-phase fragmentation towards successive water eliminations. Solid-state NMR shows that hydroxylated ceramides form more ordered domains than non-hydroxy counterparts, influencing membrane barrier integrity [10].

XLogP3

12.6

Other CAS

190249-36-6

Wikipedia

Hydroxypalmitoyl sphinganine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphinganines (dihydroceramides) [SP0202]

Dates

Last modified: 04-14-2024

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